5-[(3-methyl-2-thienyl)methylene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one
Overview
Description
5-[(3-methyl-2-thienyl)methylene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one is a heterocyclic compound that features a thiazolidinone core This compound is notable for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-methyl-2-thienyl)methylene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of 3-methyl-2-thiophene carboxaldehyde with 3-phenyl-2-thioxo-1,3-thiazolidin-4-one. This reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is usually refluxed for several hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl and thiazolidinone moieties.
Reduction: Reduction reactions can target the carbonyl group in the thiazolidinone ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thienyl and phenyl rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols, can be used under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 5-[(3-methyl-2-thienyl)methylene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one is used as a building block for synthesizing more complex molecules
Biology and Medicine
The compound has shown promise in biological and medicinal research due to its potential antimicrobial, anti-inflammatory, and anticancer activities. Studies have indicated that it can inhibit the growth of certain bacteria and fungi, reduce inflammation in animal models, and induce apoptosis in cancer cells.
Industry
In the industrial sector, this compound could be used in the development of new pharmaceuticals, agrochemicals, and materials with specific properties. Its diverse reactivity makes it a valuable intermediate in the synthesis of various functional compounds.
Mechanism of Action
The exact mechanism of action of 5-[(3-methyl-2-thienyl)methylene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one varies depending on its application. In antimicrobial activity, it may disrupt cell wall synthesis or interfere with essential enzymes. For anti-inflammatory effects, it could inhibit the production of pro-inflammatory cytokines. In anticancer applications, the compound might induce apoptosis through the activation of caspases and the disruption of mitochondrial function.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinones: Compounds like 2-thioxo-1,3-thiazolidin-4-one share a similar core structure but differ in their substituents.
Thienyl Derivatives: Compounds such as 3-methyl-2-thiophene carboxaldehyde have similar thienyl groups but lack the thiazolidinone moiety.
Uniqueness
5-[(3-methyl-2-thienyl)methylene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one is unique due to the combination of its thiazolidinone and thienyl groups, which confer a distinct set of chemical and biological properties
Properties
IUPAC Name |
(5Z)-5-[(3-methylthiophen-2-yl)methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NOS3/c1-10-7-8-19-12(10)9-13-14(17)16(15(18)20-13)11-5-3-2-4-6-11/h2-9H,1H3/b13-9- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INLUHCXCXYTBKQ-LCYFTJDESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C=C2C(=O)N(C(=S)S2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NOS3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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